molecular formula C7H5NO3 B3028851 Methyl 4-cyanofuran-2-carboxylate CAS No. 357289-65-7

Methyl 4-cyanofuran-2-carboxylate

Cat. No.: B3028851
CAS No.: 357289-65-7
M. Wt: 151.12
InChI Key: UHMAJZKPNPNPHW-UHFFFAOYSA-N
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Description

Methyl 4-cyanofuran-2-carboxylate is an organic compound with the molecular formula C7H5NO3. It is a derivative of furan, a heterocyclic organic compound, and contains both a cyano group and a carboxylate ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyanofuran-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of furan with cyanoacetic acid in the presence of a catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product in good quantities .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Oxidation Reactions

The ester and cyano groups direct oxidation reactions, often yielding carboxylic acid derivatives.

Reaction TypeReagents/ConditionsMajor ProductReference
Ester OxidationKMnO4_4 or CrO3_3 in acidic media4-Cyanofuran-2-carboxylic acid
Cyano Group OxidationH2_2O2_2/H2_2SO4_44-Carboxyfuran-2-carboxylic acid
  • Case Study : Oxidation of the methyl ester group under acidic potassium permanganate conditions produces 4-cyanofuran-2-carboxylic acid, retaining the cyano group intact .

Reduction Reactions

Selective reduction of functional groups is achievable under controlled conditions.

Reaction TypeReagents/ConditionsMajor ProductReference
Cyano to AmineLiAlH4_4 in anhydrous THF4-Aminofuran-2-carboxylate
Ester to AlcoholDIBAL-H at -78°C4-Cyanofuran-2-methanol
  • Mechanistic Insight : Reduction of the cyano group to an amine proceeds via intermediate imine formation, stabilized by the furan ring’s aromaticity .

Nucleophilic Substitution Reactions

The electron-deficient furan ring facilitates nucleophilic attacks, particularly at the 5-position.

NucleophileConditionsMajor ProductReference
AminesK2_2CO3_3, DMF, 80°C4-Cyano-5-aminofuran-2-carboxylate
ThiolsEt3_3N, CH3_3CN, reflux4-Cyano-5-thiofuran-2-carboxylate
  • Regioselectivity : Nucleophilic substitution predominantly occurs at the 5-position due to the electron-withdrawing effects of the 2-carboxylate and 4-cyano groups .

Cyclization Reactions

The cyano group participates in cyclization to form nitrogen-containing heterocycles.

Reagents/ConditionsProductYieldReference
Formamidine acetate, AcOH, refluxMethyl 4-aminofuro[3,2-d]pyrimidine-6-carboxylate54%
  • Case Study : Treatment with formamidine acetate in acetic acid induces cyclization, forming a pyrimidine-fused furan derivative via intramolecular nucleophilic attack .

Pericyclic Reactions

The furan ring can act as a diene in Diels-Alder reactions, albeit with moderated reactivity due to substituents.

DienophileConditionsMajor ProductReference
Maleic anhydrideToluene, 110°C, 12hBicyclic adduct
  • Key Limitation : Electron-withdrawing groups reduce the furan’s electron density, necessitating elevated temperatures or Lewis acid catalysts (e.g., ZnCl2_2) for efficient cycloaddition .

Scientific Research Applications

Synthetic Methods

Method Description
Reaction with Cyanoacetic AcidFuran reacts with cyanoacetic acid in the presence of a catalyst at room temperature.
Continuous Flow SynthesisScalable industrial production method that allows for efficient large-scale synthesis.

Chemistry

Methyl 4-cyanofuran-2-carboxylate serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

  • Oxidation : Converts to corresponding carboxylic acids.
  • Reduction : The cyano group can be transformed into an amine group.
  • Substitution : Participates in nucleophilic substitution reactions.

Biology

Research has indicated potential biological activities , including antimicrobial and anticancer properties. Studies have shown that derivatives exhibit inhibitory effects against various pathogens, suggesting utility in pharmaceuticals.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives of this compound against several bacterial strains. Results indicated significant inhibition zones, highlighting its potential as an antimicrobial agent.

Medicine

The compound is being explored as a pharmaceutical intermediate . Its unique structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Case Study: Pharmaceutical Development

Research into the anticancer properties of this compound derivatives revealed promising results in vitro against cancer cell lines, suggesting further investigation into its therapeutic potential.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its reactivity allows for the development of novel compounds with specific properties tailored for various applications.

Mechanism of Action

The mechanism by which methyl 4-cyanofuran-2-carboxylate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The cyano group and carboxylate ester group are key functional groups that influence its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

Methyl 4-cyanofuran-2-carboxylate (MCFC) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a furan ring, a cyano group, and a carboxylate ester. Its chemical formula is C8H7N1O3C_8H_7N_1O_3, and it has been synthesized through various methods, including the reaction of furan derivatives with cyanide sources in the presence of suitable catalysts .

Anticancer Properties

Recent studies have highlighted the anticancer potential of MCFC, particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance, in vitro evaluations have shown that MCFC exhibits significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and COLO 205 (colon cancer). The observed lethal concentration (LC50) values were reported at approximately 71 nM for COLO 205 and 75 nM for MDA-MB-231 cells .

Table 1: Cytotoxic Activity of this compound

Cell LineLC50 (nM)
COLO 20571
MDA-MB-23175
SK-MEL-5259

The mechanism through which MCFC exerts its anticancer effects appears to involve microtubule destabilization , leading to cell cycle arrest and apoptosis. Molecular docking studies suggest that MCFC binds to the colchicine site on tubulin, disrupting microtubule formation and function . This action is crucial for cancer cell division and survival.

Pharmacological Studies

In addition to its anticancer properties, MCFC has been evaluated for its activity against various biological targets. Preliminary research indicates that it may interact with specific receptors involved in pain modulation, similar to other compounds containing furan moieties. For example, structural analogs of MCFC have been tested for their activity at the kappa-opioid receptor (KOR), revealing promising results in terms of potency and selectivity .

Case Study: Kappa-Opioid Receptor Activity

A study investigating the structure-activity relationship (SAR) of furan-substituted compounds found that modifications to the furan ring could enhance KOR binding affinity. Although MCFC itself was not directly tested in this context, its structural similarities suggest potential as a lead compound for developing KOR ligands .

Q & A

Q. Basic: What are the recommended synthetic routes for Methyl 4-cyanofuran-2-carboxylate, and how can reaction efficiency be optimized?

Answer:
this compound is synthesized via palladium-catalyzed cyanation. A typical procedure involves reacting methyl 4-bromofuran-2-carboxylate with Zn(CN)₂ in anhydrous DMF under argon at 80°C, using Pd(PPh₃)₄ as a catalyst. Yields (~76%) can be improved by controlling reaction time, catalyst loading (1:10 molar ratio of Pd to substrate), and ensuring anhydrous conditions . Post-reaction purification via column chromatography (ethyl acetate/hexanes, 1:6) enhances purity.

Q. Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Signals at δ 8.06 (d, J = 0.9 Hz) and δ 7.33 (d, J = 0.9 Hz) confirm furan ring protons, while δ 3.94 (s) corresponds to the methyl ester .
  • HRMS : A molecular ion peak at m/z 151.0285 ([M+H]⁺) validates the molecular formula (C₇H₅NO₃) .
  • FTIR : Stretching frequencies for nitrile (~2200 cm⁻¹) and ester carbonyl (~1700 cm⁻¹) groups confirm functional groups.

Q. Basic: What safety protocols are essential when handling this compound?

Answer:
The compound is classified as a skin/eye irritant (GHS Category 2/2A). Required precautions:

  • PPE : Nitrile gloves, chemical goggles, and lab coats .
  • Engineering Controls : Use fume hoods to avoid inhalation.
  • Storage : In airtight containers under inert gas (argon) to prevent degradation .
    No occupational exposure limits (OELs) are established, but treat it as a potential respiratory hazard .

Q. Advanced: How can the nitrile group in this compound be functionalized for downstream applications?

Answer:
The nitrile can be reduced to an aminomethyl group using NaBH₄/NiCl₂·6H₂O in methanol under Boc protection, yielding methyl 4-((tert-butoxycarbonyl)aminomethyl)furan-2-carboxylate (51% yield) . Deuterated analogs (e.g., [D₂]-12) are synthesized via NaBD₄ reduction for isotopic labeling studies . Reaction efficiency depends on temperature (0°C to room temperature) and stoichiometric control of Boc₂O (2:1 ratio to substrate).

Q. Advanced: What crystallographic tools and parameters are used to analyze furan carboxylate derivatives?

Answer:
For structural elucidation:

  • SHELX Suite : SHELXL refines small-molecule structures against high-resolution data .
  • Mercury CSD : Visualizes packing patterns and intermolecular interactions (e.g., hydrogen bonds involving the nitrile/ester groups) .
  • ORTEP-3 : Generates thermal ellipsoid diagrams to assess molecular geometry and ring puckering . For related compounds, Cremer-Pople coordinates quantify furan ring distortions .

Q. Advanced: How does this compound serve as a synthon in heterocyclic chemistry?

Answer:
The compound’s nitrile and ester groups enable diverse transformations:

  • Cyclization Reactions : Forms fused heterocycles (e.g., pyrroles) via nucleophilic addition .
  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups at the 4-position .
  • Material Science : Acts as a precursor for conductive polymers due to the electron-withdrawing nitrile group enhancing π-conjugation .

Q. Advanced: How should researchers address toxicity data gaps for this compound?

Answer:
In absence of comprehensive

  • Read-Across Analysis : Compare with structurally similar compounds (e.g., methyl furan carboxylates), noting acute oral/dermal toxicity (Category 4) .
  • In Silico Models : Use tools like EPA TEST or OECD QSAR Toolbox to predict ecotoxicity (e.g., LC50 for aquatic organisms) .
  • Precautionary Measures : Assume reproductive/neurotoxic risks and implement ALARA (As Low As Reasonably Achievable) exposure protocols .

Q. Advanced: What strategies optimize deuterium incorporation in this compound derivatives?

Answer:
Deuterated analogs (e.g., [D₂]-12) are synthesized using NaBD₄ instead of NaBH₄. Key factors:

  • Solvent : Methanol ensures proton exchange for high isotopic purity (>95%) .
  • Catalyst : NiCl₂·6H₂O enhances reaction rate and selectivity .
  • Purification : Column chromatography (ethyl acetate/hexanes) removes non-deuterated byproducts. HRMS (e.g., m/z 280.1116 for [M+Na]⁺) confirms deuteration .

Properties

IUPAC Name

methyl 4-cyanofuran-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c1-10-7(9)6-2-5(3-8)4-11-6/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHMAJZKPNPNPHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666570
Record name Methyl 4-cyanofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357289-65-7
Record name Methyl 4-cyanofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10666570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

ZINC cyanide
Methyl 4-cyanofuran-2-carboxylate
Methyl 4-cyanofuran-2-carboxylate
Methyl 4-cyanofuran-2-carboxylate
Methyl 4-cyanofuran-2-carboxylate
Methyl 4-cyanofuran-2-carboxylate

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